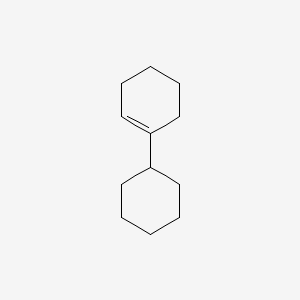
1-cyclohexylcyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexylcyclohexene is an organic compound with the chemical formula C12H18. It is a cyclic olefin with two cyclohexyl groups in its structure . This compound is a colorless liquid at room temperature and is known for its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-cyclohexylcyclohexene can be synthesized through various methods. One common method involves the dehydration of cyclohexanol using an acid catalyst such as phosphoric acid. The reaction typically involves heating cyclohexanol with phosphoric acid, leading to the formation of cyclohexene . The reaction conditions include maintaining a temperature around 85°C and using a fractional distillation setup to collect the product.
Industrial Production Methods
In an industrial setting, cyclohexene can be produced by the partial hydrogenation of benzene. This process involves the use of a catalyst and hydrogen gas to convert benzene into cyclohexene . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-cyclohexylcyclohexene undergoes various chemical reactions, including:
Oxidation: Cyclohexene can be oxidized to form cyclohexanol and cyclohexanone.
Hydration: The hydration of cyclohexene results in the formation of cyclohexanol.
Esterification: Cyclohexene can react with acetic acid to form cyclohexyl acetate, which can be further hydrogenated to produce cyclohexanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and tungsten catalyst.
Hydration: Acidic conditions with water.
Esterification: Acetic acid and a suitable catalyst like Amberlyst 15.
Major Products
- Cyclohexanol
- Cyclohexanone
- Adipic acid
- Cyclohexyl acetate
Applications De Recherche Scientifique
1-cyclohexylcyclohexene has several applications in scientific research:
- Chemistry : It is used as an intermediate in the synthesis of various organic compounds, including cyclohexanol and cyclohexanone .
- Biology : Its derivatives are studied for their potential biological activities.
- Medicine : Research is ongoing to explore its potential use in pharmaceutical applications.
- Industry : It is used in the production of caprolactam, which is a precursor to nylon-6 .
Mécanisme D'action
The mechanism of action of cyclohexene, 1-cyclohexyl- involves its reactivity as an olefin. In oxidation reactions, it forms a carbocation intermediate, which can further react to form various products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexane
- Cyclohexanol
- Cyclohexanone
- Cyclohexylbenzene
Uniqueness
1-cyclohexylcyclohexene is unique due to its structure, which includes two cyclohexyl groups. This structural feature imparts distinct chemical properties and reactivity compared to other cycloalkenes .
Propriétés
Numéro CAS |
3282-54-0 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
1-cyclohexylcyclohexene |
InChI |
InChI=1S/C12H20/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h7,12H,1-6,8-10H2 |
Clé InChI |
RFFCUDDJJDOFLS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CCCCC2 |
SMILES canonique |
C1CCC(CC1)C2=CCCCC2 |
Key on ui other cas no. |
3282-54-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















